molecular formula C22H22ClNO2 B15153264 1-{3-[(2-chlorobenzyl)oxy]phenyl}-N-(4-methoxybenzyl)methanamine

1-{3-[(2-chlorobenzyl)oxy]phenyl}-N-(4-methoxybenzyl)methanamine

Cat. No.: B15153264
M. Wt: 367.9 g/mol
InChI Key: AKOSEIGFBCGGCW-UHFFFAOYSA-N
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Description

1-{3-[(2-chlorobenzyl)oxy]phenyl}-N-(4-methoxybenzyl)methanamine is an organic compound that belongs to the class of benzylamines This compound is characterized by the presence of a chlorobenzyl group, a phenyl group, and a methoxybenzyl group attached to a methanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(2-chlorobenzyl)oxy]phenyl}-N-(4-methoxybenzyl)methanamine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-hydroxybenzaldehyde with 2-chlorobenzyl chloride in the presence of a base to form 3-[(2-chlorobenzyl)oxy]benzaldehyde. This intermediate is then reacted with 4-methoxybenzylamine under reductive amination conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-{3-[(2-chlorobenzyl)oxy]phenyl}-N-(4-methoxybenzyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

1-{3-[(2-chlorobenzyl)oxy]phenyl}-N-(4-methoxybenzyl)methanamine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{3-[(2-chlorobenzyl)oxy]phenyl}-N-(4-methoxybenzyl)methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-{3-[(2-chlorobenzyl)oxy]phenyl}-N-(4-piperidinylmethyl)methanamine: This compound has a similar structure but with a piperidinylmethyl group instead of a methoxybenzyl group.

    7-[(3-chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde: This compound contains a chromene moiety and a chlorobenzyl group, making it structurally related.

Uniqueness

1-{3-[(2-chlorobenzyl)oxy]phenyl}-N-(4-methoxybenzyl)methanamine is unique due to the presence of both a chlorobenzyl and a methoxybenzyl group, which confer distinct chemical and biological properties. Its specific combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C22H22ClNO2

Molecular Weight

367.9 g/mol

IUPAC Name

N-[[3-[(2-chlorophenyl)methoxy]phenyl]methyl]-1-(4-methoxyphenyl)methanamine

InChI

InChI=1S/C22H22ClNO2/c1-25-20-11-9-17(10-12-20)14-24-15-18-5-4-7-21(13-18)26-16-19-6-2-3-8-22(19)23/h2-13,24H,14-16H2,1H3

InChI Key

AKOSEIGFBCGGCW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC(=CC=C2)OCC3=CC=CC=C3Cl

Origin of Product

United States

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